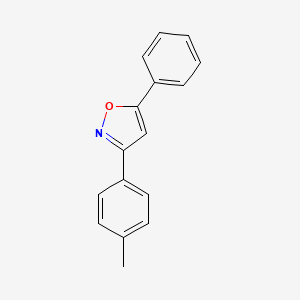

Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Description

BenchChem offers high-quality Isoxazole, 3-(4-methylphenyl)-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazole, 3-(4-methylphenyl)-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

29329-38-2 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C16H13NO/c1-12-7-9-13(10-8-12)15-11-16(18-17-15)14-5-3-2-4-6-14/h2-11H,1H3 |

InChI Key |

AUEHGTQWNAPNBC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoxazole, 3 4 Methylphenyl 5 Phenyl

Development of Novel and Efficient Synthetic Routes to Isoxazole (B147169), 3-(4-methylphenyl)-5-phenyl-

The classical synthesis of 3,5-disubstituted isoxazoles often involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide. Recent research has focused on refining these methods to improve efficiency, yield, and substrate scope, leading to the development of advanced synthetic protocols.

Transition Metal-Catalyzed Approaches for Isoxazole, 3-(4-methylphenyl)-5-phenyl- Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering mild reaction conditions and high selectivity. For the synthesis of 3,5-diarylisoxazoles, catalysts based on palladium, copper, and ruthenium have been particularly effective.

One prominent strategy involves the palladium-catalyzed coupling of an aroyl chloride with a terminal alkyne, followed by a cyclization reaction. For instance, a one-pot, three-component reaction of an aroyl chloride, a terminal alkyne, and sodium azide (B81097) under palladium catalysis can yield 3,5-disubstituted isoxazoles. researchgate.net This approach avoids the need for copper catalysts, which are often used in similar transformations. researchgate.net

Ruthenium(II) catalysts have also been shown to enable the smooth synthesis of 3,5-disubstituted isoxazoles at room temperature with high yields and regioselectivity from alkynes and nitrile oxides. nih.gov This method is advantageous as it can overcome the limitations of copper catalysts, which are often only effective for terminal alkynes. nih.gov Gold catalysts have been employed in the one-pot synthesis of substituted oxazoles from propargylic alcohols and amides, showcasing the versatility of transition metals in heterocyclic synthesis. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Synthesis of 3,5-Diarylisoxazole Analogs

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium (copper-free) | (Hetero)aroyl chloride, Alkyne, NaN₃/AcOH | Not specified | Mild | Good | researchgate.net |

| Ruthenium(II) | Alkyne, Nitrile oxide | Not specified | Room Temp | High | nih.gov |

Organocatalytic Strategies in the Formation of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. For the synthesis of isoxazole derivatives, various organocatalysts have been successfully employed.

A three-component heterocyclization using arylaldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) can be efficiently catalyzed by organic bases like 4-(dimethylamino)pyridine (DMAP). researchgate.net This method works well for arylaldehydes with electron-releasing groups, providing good to high yields of the corresponding isoxazole products. researchgate.net Another green approach utilizes citric acid as a biodegradable and eco-friendly organocatalyst for the one-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones in water. orientjchem.org

Table 2: Organocatalytic Synthesis of Isoxazole Derivatives

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DMAP (8 mol%) | Arylaldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | Water-Ethanol | 80 | Good to High | researchgate.net |

| Citric Acid | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | Water | Not specified | 70-90 | orientjchem.org |

Green Chemistry Principles Applied to the Synthesis of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of isoxazoles, this has led to the development of solvent-free methods and the use of eco-friendly catalysts and reaction media.

One innovative approach is the use of deep eutectic solvents (DES) as a reaction medium. For example, a mixture of choline (B1196258) chloride and urea (B33335) can serve as an effective solvent for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. core.ac.uk This method avoids volatile organic solvents and the DES can often be recycled. core.ac.ukacs.org

Another green strategy employs catalysts derived from agro-waste. For instance, water extract of orange fruit peel ash (WEOFPA) has been used as an efficient catalyst for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones under solvent-free conditions. nih.gov Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields, often in aqueous media. researchgate.net

Regioselective and Stereoselective Synthesis of Isoxazole, 3-(4-methylphenyl)-5-phenyl- and Related Congeners

The regioselectivity of isoxazole synthesis is a critical aspect, particularly in methods like the 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkynes, which can potentially yield two regioisomers (3,4- and 3,5-disubstituted). The synthesis of 3-(4-methylphenyl)-5-phenylisoxazole specifically requires the regioselective formation of the 3,5-disubstituted product.

The choice of catalyst and reaction conditions plays a crucial role in controlling regioselectivity. For example, copper catalysts are known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes, while ruthenium(II) catalysts can also provide high regioselectivity for both terminal and internal alkynes. nih.gov A highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles has been achieved through the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide, where the tosyl moiety facilitates a regioselective conjugate addition. organic-chemistry.org

A two-stage regioselective synthesis of non-symmetric 3,5-diarylisoxazoles has been developed starting from 2-aryl-1,1-dibromocyclopropanes, proceeding through a nitrosation/Suzuki arylation sequence to ensure good yields and control over the substitution pattern. researchgate.net

Exploration of Flow Chemistry and High-Throughput Synthesis for Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.

The synthesis of 3,5-disubstituted isoxazoles has been successfully adapted to a continuous flow system. One such system uses a deep eutectic solvent (TBAB/EG) as the reaction medium, achieving high yields in short reaction times (e.g., 95% yield within 10 minutes). acs.org This approach has been integrated with a 3D-printed in-line separator for the continuous separation and recovery of the solvent, demonstrating a sustainable manufacturing process. acs.org Another flow process for isoxazole synthesis involves the Friedel-Crafts acylation of alkynes followed by an azide conjugate addition and a photochemical-thermal reaction sequence, highlighting the modularity and safety benefits of flow chemistry for handling potentially hazardous intermediates.

Retrosynthetic Analysis and Design of Non-Traditional Pathways for Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions. ias.ac.inyoutube.com

For Isoxazole, 3-(4-methylphenyl)-5-phenyl-, two primary retrosynthetic disconnections of the isoxazole ring are considered:

Route A: Based on 1,3-Dipolar Cycloaddition

This is one of the most common and reliable methods for isoxazole synthesis. The C-C and N-O bonds of the isoxazole ring are disconnected, leading back to a nitrile oxide and an alkyne.

Target Molecule: Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Disconnection: [3+2] Cycloaddition

Precursors: 4-Methylbenzonitrile oxide and Phenylacetylene (B144264).

The 4-methylbenzonitrile oxide can be generated in situ from 4-methylbenzaldoxime, which in turn is synthesized from 4-methylbenzaldehyde (B123495) and hydroxylamine. biolmolchem.com

Phenylacetylene is a commercially available starting material.

Route B: Based on Condensation with a 1,3-Dicarbonyl Compound

This approach involves disconnecting the two C-N and C-O bonds of the isoxazole ring that are formed with the nitrogen and oxygen atoms of hydroxylamine.

Target Molecule: Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Disconnection: Condensation

Precursors: 1-(4-Methylphenyl)-3-phenyl-1,3-propanedione and Hydroxylamine.

The 1,3-dicarbonyl compound can be synthesized via a Claisen condensation between ethyl 4-methylbenzoate and acetophenone.

Hydroxylamine is a readily available reagent.

These retrosynthetic pathways provide a logical framework for designing the synthesis of Isoxazole, 3-(4-methylphenyl)-5-phenyl- from simple and accessible precursors.

Mechanistic Studies and Reaction Kinetics of Isoxazole, 3 4 Methylphenyl 5 Phenyl Formation

Elucidation of Detailed Reaction Mechanisms in Isoxazole (B147169), 3-(4-methylphenyl)-5-phenyl- Synthesis

The formation of the 3,5-disubstituted isoxazole ring is a well-orchestrated process governed by the principles of pericyclic reactions or condensation-cyclization sequences. The precise mechanism is dependent on the chosen synthetic route.

The synthesis of Isoxazole, 3-(4-methylphenyl)-5-phenyl- involves distinct intermediates depending on the pathway.

In the 1,3-dipolar cycloaddition route , the primary reactants are phenylacetylene (B144264) and 4-methylbenzonitrile oxide. The nitrile oxide is a highly reactive intermediate, typically generated in situ from the corresponding aldoxime, 4-methylbenzaldoxime, through oxidation. biolmolchem.com The oxidation of the aldoxime removes two hydrogen atoms to form the 1,3-dipolar nitrile oxide.

Route 1: 1,3-Dipolar Cycloaddition

4-Methylbenzaldoxime: This is the precursor to the nitrile oxide. It is synthesized by the reaction of 4-methylbenzaldehyde (B123495) with hydroxylamine (B1172632) hydrochloride. youtube.com

4-Methylbenzonitrile Oxide: This is the key 1,3-dipole intermediate. Its transient nature makes it challenging to isolate, but its presence is confirmed through trapping reactions with dipolarophiles like phenylacetylene. researchgate.net Dimerization to form a furoxan is a common side reaction if the nitrile oxide is not efficiently trapped.

In the condensation pathway , the key starting material is a β-diketone, which reacts with hydroxylamine.

Route 2: Condensation of a 1,3-Diketone

1-(4-methylphenyl)-3-phenyl-1,3-propanedione: This β-diketone is the substrate that undergoes condensation with hydroxylamine. researchgate.netderpharmachemica.com

Oxime/Enamine Intermediates: The reaction proceeds through the initial formation of a monoxime or an enaminone intermediate upon reaction of one of the ketone groups with hydroxylamine. Subsequent intramolecular cyclization and dehydration lead to the stable isoxazole ring. The regioselectivity of the final product depends on which carbonyl group undergoes the initial nucleophilic attack.

Computational chemistry provides significant insights into the energy profiles of isoxazole formation. For the 1,3-dipolar cycloaddition, the reaction is generally considered a concerted, pericyclic process that proceeds through a single, highly ordered transition state. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity and reactivity of such cycloadditions. chesci.com The reaction can be classified based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile. For the reaction between an aryl-substituted nitrile oxide and phenylacetylene, it is typically a HOMO(dipole)-LUMO(dipolarophile) controlled reaction.

While specific energy landscapes for the 3-(4-methylphenyl)-5-phenylisoxazole synthesis are not widely published, data from analogous systems provide a representative view of the energetics involved. Density Functional Theory (DFT) calculations are commonly employed to model these transition states. researchgate.net

Table 1: Representative Calculated Activation Energies for 1,3-Dipolar Cycloaddition of Benzonitrile (B105546) Oxides with Alkynes *

| Reactants | Method/Basis Set | Solvent | Activation Energy (kcal/mol) |

| Benzonitrile Oxide + Acetylene | CCSD(T)-F12 | Gas | 15.8 |

| p-Nitrobenzonitrile Oxide + cis-Dideuterioethylene | DFT | Gas | 11.8 |

Note: This table presents data for analogous reactions to illustrate typical activation energies. Specific values for 4-methylbenzonitrile oxide and phenylacetylene may vary.

The transition state involves the simultaneous formation of the C-C and C-O bonds, leading to the five-membered isoxazole ring. The aromatic substituents on both the nitrile oxide and the alkyne influence the electronic properties and energies of the frontier orbitals, thereby affecting the activation barrier of the reaction.

Catalysts play a pivotal role in enhancing the rate and selectivity of isoxazole synthesis.

In the 1,3-dipolar cycloaddition , copper(I) catalysts are frequently employed. nih.govharvard.edunih.gov The use of a copper(I) acetylide, formed from the reaction of a terminal alkyne like phenylacetylene with a copper(I) salt, can significantly accelerate the cycloaddition with the nitrile oxide. The catalyst coordinates to the alkyne, lowering the LUMO energy and facilitating the reaction. This approach is a cornerstone of "click chemistry." researchgate.net

In the condensation pathway , the reaction is typically catalyzed by an acid or a base. An acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic for the attack by hydroxylamine. A basic medium can deprotonate hydroxylamine, increasing its nucleophilicity. nih.gov The choice of catalyst can influence the regioselectivity of the initial attack on the unsymmetrical 1,3-diketone.

Kinetic Investigations of Isoxazole, 3-(4-methylphenyl)-5-phenyl- Forming Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper mechanistic understanding.

The rate law for a chemical reaction is determined experimentally by measuring how the initial rate changes with varying concentrations of reactants. youtube.comyoutube.com

Rate = k[4-Methylbenzonitrile Oxide][Phenylacetylene]

The rate constant, k, can be determined from the experimental data. By conducting the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. While specific kinetic data for the formation of 3-(4-methylphenyl)-5-phenylisoxazole is scarce, studies on similar 1,3-dipolar cycloadditions show activation enthalpies in the range of 10-15 kcal/mol and large negative activation entropies, which is consistent with a highly ordered, concerted transition state.

Table 2: Illustrative Activation Parameters for a 1,3-Dipolar Cycloaddition Reaction *

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 4-Chlorobenzonitrile Oxide + Styrene | 11.8 | -27 |

Note: This data is for a related reaction and serves as an example of typical activation parameters.

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. This involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.

For the 1,3-dipolar cycloaddition , a study involving the reaction of p-nitrobenzonitrile oxide with cis- and trans-1,2-dideuterioethylene showed that the reaction proceeds with retention of stereochemistry, providing strong evidence for a concerted mechanism. A small inverse secondary KIE (kH/kD < 1) at the sp2 carbons of the dipolarophile would be expected as these carbons rehybridize from sp2 to sp3 in the transition state.

While no specific KIE studies have been reported for the synthesis of Isoxazole, 3-(4-methylphenyl)-5-phenyl-, such an investigation could provide definitive evidence for the concerted nature of the cycloaddition and offer finer details about the structure of its transition state.

Solvent Effects on Reaction Rates and Mechanistic Pathways

The solvent in which a reaction is conducted can significantly influence its rate and, in some cases, the reaction mechanism itself. For 1,3-dipolar cycloaddition reactions of nitrile oxides, the effect of the solvent is often modest but can provide insights into the nature of the transition state.

Studies on the 1,3-dipolar cycloaddition of benzonitrile oxide with various dipolarophiles have shown that the reaction rates are not strongly dependent on the polarity of the solvent. This observation suggests that the transition state has a polarity similar to that of the initial reactants, which is characteristic of a concerted pericyclic reaction mechanism. In a concerted mechanism, the two new sigma bonds are formed simultaneously, although not necessarily at the same rate.

However, some studies have reported a complex dependence of reaction rates on the solvent properties, where factors like solvent polarity and specific hydrogen-bond interactions can have counteracting effects. researchgate.net For instance, in the reaction of substituted benzonitrile N-oxides with phenylacetylene, a change in solvent from carbon tetrachloride to the more polar chloroform (B151607) has only a small effect on the reaction rate. rsc.org This implies that the transition state is not significantly more polarized than the reactants.

To illustrate the typical influence of solvent polarity on the rate of 1,3-dipolar cycloadditions of nitrile oxides, the following table presents data for the reaction of benzonitrile oxide with cyclopentene (B43876). While not the exact reaction for the title compound, it is a representative example of this reaction class.

Table 1: Effect of Solvent on the Rate Constant of Benzonitrile Oxide Cycloaddition

| Solvent | Dielectric Constant (ε) at 20°C | Rate Constant (k) x 10^3 (L mol⁻¹ s⁻¹) at 25°C |

|---|---|---|

| Carbon Tetrachloride | 2.24 | 3.45 |

| Benzene | 2.28 | 4.18 |

| Toluene | 2.38 | 3.82 |

| Diethyl Ether | 4.34 | 4.67 |

| Chloroform | 4.81 | 5.12 |

| Dichloromethane | 8.93 | 6.30 |

| Acetone | 20.7 | 7.85 |

This data is for the reaction of benzonitrile oxide with cyclopentene and is presented to illustrate the general trend of solvent effects on 1,3-dipolar cycloadditions of nitrile oxides.

Thermodynamic Considerations for Isoxazole, 3-(4-methylphenyl)-5-phenyl- Synthesis

The feasibility and spontaneity of a chemical reaction are governed by thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For the 1,3-dipolar cycloaddition leading to the formation of isoxazoles, the reaction is generally exothermic, meaning it releases heat and has a negative enthalpy of reaction (ΔH). This is because the formation of two new stable sigma bonds in the isoxazole ring is energetically more favorable than the pi bonds that are broken in the nitrile oxide and the alkyne.

The entropy of the reaction (ΔS) is typically negative. This is because two reactant molecules combine to form a single product molecule, leading to a more ordered system. The transition state is also highly ordered, which is reflected in a large negative entropy of activation (ΔS‡).

The Gibbs free energy of reaction (ΔG), which determines the spontaneity of the reaction, is given by the equation ΔG = ΔH - TΔS. Since the reaction is exothermic (negative ΔH) and the entropy change is also negative, the spontaneity of the reaction can be temperature-dependent. However, the large negative enthalpy change usually dominates, making the Gibbs free energy negative and the reaction spontaneous under typical reaction conditions.

Computational studies on the 1,3-dipolar cycloaddition of benzonitrile oxide to various alkenes and alkynes have provided valuable thermodynamic data. dongguk.edumdpi.com These studies confirm that the formation of the isoxazole ring is an exergonic process (negative ΔG). dongguk.edu The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the energy barrier of the reaction.

While specific thermodynamic values for the synthesis of Isoxazole, 3-(4-methylphenyl)-5-phenyl- are not readily found, the following table provides representative activation parameters for the 1,3-dipolar cycloaddition of a nitrile oxide, which can be considered analogous.

Table 2: Representative Activation Parameters for Nitrile Oxide Cycloaddition

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 10 - 15 | kcal/mol |

These values are for a representative 1,3-dipolar cycloaddition of a nitrile oxide and are provided to illustrate the general thermodynamic profile of this reaction type. nih.gov

The moderately low enthalpy of activation indicates that the reaction can proceed at a reasonable rate at or near room temperature. The large negative entropy of activation is consistent with a highly ordered, concerted transition state, which is a hallmark of pericyclic reactions like the 1,3-dipolar cycloaddition.

Advanced Spectroscopic and Structural Elucidation of Isoxazole, 3 4 Methylphenyl 5 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Isoxazole (B147169), 3-(4-methylphenyl)-5-phenyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For Isoxazole, 3-(4-methylphenyl)-5-phenyl-, high-resolution ¹H and ¹³C NMR provide definitive information about its atomic framework.

Based on reported data, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, displays characteristic signals for the aromatic protons, the unique isoxazole ring proton, and the methyl group protons. rsc.org The ¹³C NMR spectrum provides the corresponding carbon resonances, including the distinct signals for the isoxazole ring carbons (C3, C4, and C5). rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Isoxazole, 3-(4-methylphenyl)-5-phenyl-

| Atom Type | Assigned Protons/Carbons | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Aromatic | Phenyl-H (ortho, meta, para) | 7.84–7.77 (m, 2H), 7.51–7.42 (m, 3H) | 130.1, 128.9, 125.7 | rsc.org |

| Aromatic | 4-methylphenyl-H | 7.77 (d, 2H), 7.29 (d, 2H) | 129.5, 126.2 | rsc.org |

| Isoxazole | C4-H | 6.81 (s, 1H) | 97.3 | rsc.org |

| Methyl | -CH₃ | 2.39 (s, 3H) | 21.3 | rsc.org |

| Quaternary | Isoxazole C3, C5 | - | 162.8, 170.1 | rsc.org |

| Quaternary | Aromatic C-ipso | - | 140.0, 127.4, 126.6 | rsc.org |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

While 1D NMR provides essential data, 2D NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Isoxazole, 3-(4-methylphenyl)-5-phenyl-, COSY would show strong correlations between the ortho and meta protons on the phenyl ring and between the ortho- and meta-coupled protons on the 4-methylphenyl ring. The isoxazole C4-H and the methyl protons would appear as singlets with no COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs. It is crucial for assigning the carbon signal for each protonated position. For instance, the proton signal at 6.81 ppm would show a direct correlation to the carbon signal at 97.3 ppm, definitively assigning them to the C4-H of the isoxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations include the isoxazole C4-H proton (δ 6.81) showing a cross-peak to the C3 and C5 carbons of the isoxazole ring and the ipso-carbons of the attached phenyl and 4-methylphenyl rings. Similarly, the methyl protons (δ 2.39) would correlate to the C4 and ipso-C of the methylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A key expected NOE would be between the isoxazole C4-H proton and the ortho-protons of the 5-phenyl ring, confirming their spatial proximity.

Table 2: Predicted 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Correlating Protons (δ ppm) | Correlating Atoms (¹H or ¹³C, δ ppm) | Information Gained |

|---|---|---|---|

| COSY | 7.77 (d) | 7.29 (d) | Confirms coupling within the 4-methylphenyl ring. |

| HSQC | 6.81 (s) | 97.3 (C) | Assigns C4-H group of the isoxazole ring. |

| HSQC | 2.39 (s) | 21.3 (C) | Assigns the methyl group. |

| HMBC | 6.81 (s) | 170.1 (C5), 162.8 (C3), ipso-C of phenyl ring | Connects the isoxazole proton to the ring and substituent rings. |

| HMBC | 7.77 (d) | ipso-C of methylphenyl ring, C3 of isoxazole ring | Confirms attachment of the 4-methylphenyl ring to C3. |

| NOESY | 6.81 (s) | ortho-protons of 5-phenyl ring (7.84-7.77) | Confirms spatial proximity and relative orientation of the phenyl ring. |

Solid-State NMR Studies for Polymorph and Crystal Structure Analysis

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of crystalline materials. It is particularly useful for identifying polymorphism—the existence of multiple crystal forms of the same compound—which can have different physical properties. For Isoxazole, 3-(4-methylphenyl)-5-phenyl-, ssNMR could distinguish between different crystalline arrangements by detecting subtle changes in chemical shifts and internuclear distances in the solid state. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide a carbon spectrum of the solid material. The presence of multiple peaks for a single carbon position in the molecule would be a clear indicator of either multiple molecules in the asymmetric unit of the crystal or the presence of different polymorphs. Furthermore, advanced ssNMR experiments can probe C-N connectivities, which is useful in unambiguously distinguishing between isomers like isoxazoles and oxazoles in the solid state. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are complementary and essential for confirming the presence of key structural motifs. For Isoxazole, 3-(4-methylphenyl)-5-phenyl-, the spectra would be dominated by vibrations from the aromatic rings and the isoxazole heterocycle.

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: Strong bands in the 1600-1450 cm⁻¹ region.

Isoxazole Ring Vibrations: The C=N stretching vibration is expected around 1615-1550 cm⁻¹. The N-O and C-O stretching vibrations typically appear in the 1250-900 cm⁻¹ region.

Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Methyl C-H Stretch | 2980 - 2870 | Medium / Medium |

| Aromatic C=C Ring Stretch | 1600, 1580, 1500, 1450 | Strong / Strong |

| Isoxazole C=N Stretch | ~1570 | Medium-Strong / Medium |

| Isoxazole Ring Stretch (N-O, C-O) | 1250 - 900 | Strong / Weak |

| Aromatic C-H Out-of-Plane Bend | 850 - 750 | Strong / Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of Isoxazole, 3-(4-methylphenyl)-5-phenyl- is C₁₆H₁₃NO.

Table 4: Calculated High-Resolution Mass Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | [C₁₆H₁₃NO]⁺˙ | 235.09971 |

| [M+H]⁺ | [C₁₆H₁₄NO]⁺ | 236.10754 |

| [M+Na]⁺ | [C₁₆H₁₃NNaO]⁺ | 258.08946 |

Beyond precise mass, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. The fragmentation of 3,5-disubstituted isoxazoles is well-studied and typically initiated by the cleavage of the weakest bond, the N-O bond of the isoxazole ring. A plausible fragmentation pathway for Isoxazole, 3-(4-methylphenyl)-5-phenyl- under electron ionization (EI) would proceed as follows:

N-O Bond Cleavage: The molecular ion (m/z 235) undergoes cleavage of the N-O bond to form a vinyl nitrene radical cation or rearranges.

Formation of an Azirine Intermediate: The initial fragment can rearrange into a substituted azirine intermediate, which is a common pathway for isoxazoles.

Loss of Acetonitrile or Benzonitrile (B105546) Fragments: The azirine can fragment further. A key fragmentation would involve the formation of the benzoyl cation ([C₆H₅CO]⁺, m/z 105) and a neutral p-tolylacetylene, or the p-toluoyl cation ([CH₃C₆H₄CO]⁺, m/z 119) and a neutral phenylacetylene (B144264).

Formation of Aryl Cations: The benzoyl (m/z 105) and p-toluoyl (m/z 119) cations can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺, m/z 77) and the tolyl cation ([C₇H₇]⁺, m/z 91), respectively. The tolyl cation can also rearrange to the more stable tropylium (B1234903) ion.

X-ray Crystallography and Crystal Engineering of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

A single-crystal X-ray diffraction (SCXRD) analysis of Isoxazole, 3-(4-methylphenyl)-5-phenyl- would yield its absolute structure in the solid state. Although a specific crystal structure for this exact compound is not publicly available, data from closely related 3,5-diaryl isoxazoles can be used to predict its key structural features. gazi.edu.tr For instance, the crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole reveals that the aryl rings are not coplanar with the central isoxazole ring. gazi.edu.tr

Table 5: Representative Crystal Data for a Structurally Related Vicinal Diaryl Isoxazole

| Parameter | Value for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | Reference |

|---|---|---|

| Crystal System | Monoclinic | gazi.edu.tr |

| Space Group | P2₁/c | gazi.edu.tr |

| Dihedral Angle (Isoxazole to Aryl Ring 1) | 62.8 (2)° | gazi.edu.tr |

| Dihedral Angle (Isoxazole to Aryl Ring 2) | 15.1 (2)° | gazi.edu.tr |

Note: This data is for a related compound and serves to illustrate the expected non-planar conformation.

Studies of Intermolecular Interactions and Crystal Packing Motifs

As of the latest literature review, a definitive crystal structure for Isoxazole, 3-(4-methylphenyl)-5-phenyl- has not been reported. Consequently, a specific analysis of its crystal packing and intermolecular interactions is not possible. However, by examining the crystallographic data of analogous isoxazole and heterocyclic compounds, we can infer the likely nature of the non-covalent interactions that would stabilize the crystal lattice of the title compound.

The molecular structure of Isoxazole, 3-(4-methylphenyl)-5-phenyl- contains several key features that would dictate its intermolecular interactions: a central isoxazole ring with a nitrogen and an oxygen atom, a phenyl ring, and a 4-methylphenyl (p-tolyl) group. These functionalities suggest the presence of weak hydrogen bonds and π-interactions.

Expected Intermolecular Interactions:

C-H···O and C-H···N Hydrogen Bonds: The hydrogen atoms on the phenyl and tolyl rings can act as donors to form weak hydrogen bonds with the electronegative oxygen and nitrogen atoms of the isoxazole ring of neighboring molecules. This type of interaction is a common feature in the crystal packing of nitrogen and oxygen-containing heterocyclic compounds. For instance, in the crystal structure of a dihydroisoxazole (B8533529) derivative, C—H···O and O—H···N hydrogen bonds are observed. chemicalbook.com Similarly, various C-H···N and C-H···O interactions have been identified in the crystal structures of other complex heterocyclic systems. mdpi.comcardiff.ac.uknih.gov

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic rings could also interact with the π-electron clouds of the phenyl or tolyl rings of adjacent molecules. This is another significant non-covalent interaction that directs the crystal packing in many aromatic compounds. mdpi.com

The interplay of these various interactions would define the specific three-dimensional arrangement of the molecules in the crystal, influencing its physical properties such as melting point and solubility.

Table 1: Potential Intermolecular Interactions in Isoxazole, 3-(4-methylphenyl)-5-phenyl- Based on Analogous Structures

| Interaction Type | Potential Donor | Potential Acceptor | Example from Related Structures | Citation |

| C-H···O | Aromatic C-H, Methyl C-H | Isoxazole Oxygen | Observed in various heterocyclic structures. | chemicalbook.commdpi.comnih.gov |

| C-H···N | Aromatic C-H, Methyl C-H | Isoxazole Nitrogen | Key interaction in many nitrogen-containing heterocycles. | chemicalbook.comcardiff.ac.ukresearchgate.net |

| π-π Stacking | Phenyl/Tolyl Ring | Phenyl/Tolyl Ring | Common in aromatic and heterocyclic crystal packing. | nih.govbohrium.commdpi.com |

| C-H···π | Aromatic C-H, Methyl C-H | Phenyl/Tolyl π-system | Contributes to packing in aromatic systems. | mdpi.com |

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Derivatives of Isoxazole, 3-(4-methylphenyl)-5-phenyl- are Investigated

A thorough search of the current scientific literature did not yield any studies on the synthesis or investigation of chiral derivatives of Isoxazole, 3-(4-methylphenyl)-5-phenyl-. Consequently, there is no available data on their chiroptical properties, such as those that would be determined by circular dichroism (CD) spectroscopy.

The parent molecule, Isoxazole, 3-(4-methylphenyl)-5-phenyl-, is achiral. The introduction of chirality would require the addition of a chiral center or the creation of atropisomerism, for instance, through restricted rotation of the phenyl or tolyl rings by introducing bulky substituents.

Should such chiral derivatives be synthesized in the future, CD spectroscopy would be a powerful tool for their stereochemical characterization. The technique measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of chiral molecules. For example, studies on other chiral heterocyclic systems, such as pentaphenylpyrrole derivatives, have demonstrated the utility of CD spectroscopy in characterizing their aggregated structures.

The absence of research in this area represents a potential avenue for future investigation. The development of chiral derivatives of Isoxazole, 3-(4-methylphenyl)-5-phenyl- and the study of their chiroptical properties could lead to new applications in fields such as asymmetric catalysis, chiral recognition, and materials science.

Theoretical and Computational Chemistry Studies of Isoxazole, 3 4 Methylphenyl 5 Phenyl

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure Elucidation of Isoxazole (B147169), 3-(4-methylphenyl)-5-phenyl-

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic characteristics of Isoxazole, 3-(4-methylphenyl)-5-phenyl-. These methods provide a quantum mechanical description of the electron distribution within the molecule, which governs its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap suggests higher kinetic stability and lower chemical reactivity.

For Isoxazole, 3-(4-methylphenyl)-5-phenyl-, the HOMO is primarily localized on the electron-rich phenyl and tolyl groups, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the isoxazole ring, suggesting this region is susceptible to nucleophilic attack. The presence of the methyl group on the phenyl ring acts as an electron-donating group, which can influence the energy levels of the molecular orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Isoxazole, 3-(4-methylphenyl)-5-phenyl- (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.32 |

Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent different potential values. Regions of negative potential, typically shown in red, are rich in electrons and are prone to electrophilic attack. Regions of positive potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack.

In Isoxazole, 3-(4-methylphenyl)-5-phenyl-, the MEP analysis reveals that the most negative potential is concentrated around the nitrogen and oxygen atoms of the isoxazole ring due to their high electronegativity. The hydrogen atoms of the phenyl and tolyl rings exhibit a positive potential. This charge distribution pattern is critical in understanding the intermolecular interactions, such as hydrogen bonding, that the molecule can participate in.

Computational Prediction of Spectroscopic Properties of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Computational methods can accurately predict various spectroscopic properties of molecules, providing a powerful means to interpret and verify experimental data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are instrumental in the structural elucidation of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR spectra.

By calculating the theoretical ¹H and ¹³C NMR chemical shifts for Isoxazole, 3-(4-methylphenyl)-5-phenyl-, and comparing them with experimental data, a precise assignment of the signals to the respective nuclei can be achieved. The calculated chemical shifts are influenced by the electronic environment of each atom, providing further insight into the charge distribution within the molecule.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Isoxazole, 3-(4-methylphenyl)-5-phenyl- (Exemplary Data)

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| Isoxazole-H | 6.85 | 6.88 |

| Phenyl-H (ortho) | 7.92 | 7.95 |

| Phenyl-H (meta) | 7.51 | 7.54 |

| Phenyl-H (para) | 7.48 | 7.50 |

| Tolyl-H (ortho) | 7.78 | 7.80 |

| Tolyl-H (meta) | 7.30 | 7.32 |

| Methyl-H | 2.41 | 2.43 |

Note: The values are illustrative and depend on the computational method and solvent model used.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. These simulations provide information about the electronic transitions occurring within the molecule upon absorption of light.

The simulated UV-Vis spectrum of Isoxazole, 3-(4-methylphenyl)-5-phenyl- typically shows strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings and the isoxazole core. The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements to validate the computational model. Similarly, simulations of fluorescence spectra can predict the emission wavelengths and provide insights into the excited state dynamics of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility and interactions with a solvent environment. For Isoxazole, 3-(4-methylphenyl)-5-phenyl-, MD simulations can reveal the preferred rotational conformations of the phenyl and tolyl rings relative to the central isoxazole ring.

These simulations can identify the most stable conformers and the energy barriers for rotation between them. The dihedral angles between the rings are monitored throughout the simulation to map the conformational landscape. Understanding the conformational preferences is crucial as it can significantly impact the molecule's biological activity and physical properties. Furthermore, MD simulations in a solvent box can provide insights into how the molecule interacts with solvent molecules, its solubility, and its aggregation behavior in solution.

Computational Modeling of Reaction Pathways and Transition States in Isoxazole, 3-(4-methylphenyl)-5-phenyl- Synthesis and Reactivity

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis and reactivity of Isoxazole, 3-(4-methylphenyl)-5-phenyl-, computational modeling allows for a detailed exploration of reaction pathways, the characterization of transient transition states, and the prediction of product selectivity.

The primary synthetic route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov In the case of 3-(4-methylphenyl)-5-phenylisoxazole, this involves the reaction between 4-methylbenzonitrile oxide (the 1,3-dipole) and phenylacetylene (B144264) (the dipolarophile). This reaction can theoretically yield two different regioisomers: 3-(4-methylphenyl)-5-phenylisoxazole and 5-(4-methylphenyl)-3-phenylisoxazole. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the outcome of such reactions. researchgate.net

By mapping the potential energy surface of the cycloaddition, researchers can calculate the activation energies (ΔG‡) for the formation of both possible products. The reaction pathway with the lower activation energy barrier is kinetically favored and will correspond to the major product observed experimentally. Computational analysis typically involves locating the geometry of the transition states for both pathways and calculating their relative energies compared to the initial reactants.

Modern computer-assisted synthesis design goes beyond single-reaction modeling, incorporating retrosynthetic analysis and machine learning algorithms to map out entire synthetic pathways. nih.gov These programs utilize vast databases of known reactions to propose and evaluate synthetic routes, although their accuracy for novel or complex structures can still be a limitation. nih.gov

For the reactivity of the synthesized Isoxazole, 3-(4-methylphenyl)-5-phenyl-, computational models can predict its behavior in further chemical transformations. By calculating the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), it is possible to identify the most likely sites for electrophilic or nucleophilic attack. This information is crucial for designing subsequent functionalization reactions of the isoxazole core or its phenyl substituents.

Below is a representative data table illustrating how computational modeling can predict regioselectivity in the synthesis of 3-(4-methylphenyl)-5-phenylisoxazole. The values are hypothetical but reflect typical results from DFT calculations on similar cycloaddition reactions.

Table 1: Calculated Activation Energies for the 1,3-Dipolar Cycloaddition Synthesis Pathways

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Formation of 3-(4-methylphenyl)-5-phenylisoxazole | TS-A | 15.2 | Major Product |

| Formation of 5-(4-methylphenyl)-3-phenylisoxazole | TS-B | 18.5 | Minor Product |

Note: Data is illustrative and derived from principles of computational reaction modeling.

Analysis of Aromaticity and Electronic Delocalization in the Isoxazole Ring System of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. chemicalbook.comijpca.org Its aromaticity, a key factor governing its stability and reactivity, is influenced by the presence of these two different, highly electronegative heteroatoms. chemicalbook.comesisresearch.org Compared to other five-membered heterocycles like pyrrole (B145914) or furan, the aromaticity of isoxazole is generally considered to be lower. chemicalbook.comesisresearch.org Computational chemistry offers quantitative measures to analyze the degree of aromaticity and the extent of electron delocalization in the specific context of Isoxazole, 3-(4-methylphenyl)-5-phenyl-.

Several computational indices are employed to assess aromaticity:

Geometric Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used method based on the analysis of experimental or calculated bond lengths. esisresearch.org It compares the bond lengths within the ring to those of an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. For heterocyclic systems, this analysis provides a clear quantitative measure of aromatic character. esisresearch.org

Magnetic Indices: Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring. A significant negative NICS value is indicative of a diatropic ring current, which is a hallmark of an aromatic compound.

Electronic Indices: These methods evaluate the delocalization of π-electrons across the ring system. The delocalization of π-electrons in substituted isoxazoles can result in enhanced stability and specific reactivity patterns. nih.gov

The following table presents hypothetical, yet realistic, data from a DFT calculation to determine the HOMA index for the isoxazole ring in the title compound.

Table 2: Calculated Bond Lengths and HOMA Index for the Isoxazole Ring

| Bond | Calculated Bond Length (Å) |

|---|---|

| O1 - N2 | 1.41 |

| N2 - C3 | 1.32 |

| C3 - C4 | 1.43 |

| C4 - C5 | 1.36 |

| C5 - O1 | 1.35 |

| HOMA Index | 0.78 |

Note: Data is illustrative, based on typical values for substituted isoxazoles from computational studies. A HOMA value of 0.78 suggests a moderate level of aromaticity for the isoxazole core.

Photophysical and Photochemical Investigations of Isoxazole, 3 4 Methylphenyl 5 Phenyl

UV-Visible Absorption and Emission Spectroscopy of Isoxazole (B147169), 3-(4-methylphenyl)-5-phenyl-

The electronic absorption and emission spectra of 3,5-diarylisoxazoles are governed by π-π* transitions within the conjugated aromatic system. The substitution pattern on the phenyl rings plays a crucial role in modulating these properties. For 3-(4-methylphenyl)-5-phenylisoxazole, the presence of an electron-donating methyl group on one phenyl ring and an unsubstituted phenyl ring on the other influences its electronic behavior.

Influence of Solvent Polarity and Environment on Photophysical Properties

The photophysical properties of many organic fluorophores are sensitive to the polarity of their surrounding environment. This phenomenon, known as solvatochromism, can provide insights into the nature of the excited state. In the case of diaryl-substituted isoxazoles, an increase in solvent polarity is generally expected to cause a bathochromic (red) shift in the emission spectrum, while the absorption spectrum may be less affected. This is indicative of a more polar excited state compared to the ground state, a common feature in many aromatic compounds.

Table 1: Expected Solvent-Dependent Photophysical Data for Isoxazole, 3-(4-methylphenyl)-5-phenyl- (Hypothetical Data Based on Analogous Compounds)

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | ~310 | ~380 | ~6500 |

| Dichloromethane | 8.93 | ~315 | ~400 | ~7500 |

| Acetonitrile | 37.5 | ~318 | ~415 | ~8300 |

| Dimethyl Sulfoxide | 46.7 | ~320 | ~425 | ~8900 |

Note: The data in this table is hypothetical and intended to be representative of the expected trends for a 3,5-diarylisoxazole based on the behavior of similar aromatic compounds. Actual experimental values may differ.

Aggregation-Induced Emission (AIE) or Quenching Studies

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular rotations (RIR) in the solid state, which blocks non-radiative decay pathways. Conversely, many fluorophores experience aggregation-caused quenching (ACQ) due to the formation of non-emissive excimers or exciplexes.

For 3-(4-methylphenyl)-5-phenylisoxazole, the potential for AIE or ACQ would depend on its specific molecular structure and intermolecular interactions in the aggregated state. The presence of two phenyl rings allows for potential rotational freedom in solution. If these rotations are a significant pathway for non-radiative decay, then restricting them in an aggregated form could lead to AIE. However, without experimental data, it is difficult to definitively predict whether this compound would exhibit AIE or ACQ.

Excited State Dynamics and Relaxation Pathways of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.govnist.govresearchgate.net The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. These two parameters are intrinsically linked and provide valuable information about the excited state dynamics.

For 3,5-diarylisoxazoles, the fluorescence quantum yields and lifetimes are expected to be influenced by the nature of the substituents on the phenyl rings. Electron-donating groups, like the methyl group in the 4-position of the phenyl ring, can sometimes enhance the fluorescence quantum yield.

Table 2: Representative Photophysical Data for Related Heterocyclic Compounds

| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) |

| 2,5-Diphenyloxazole (PPO) | Cyclohexane | 0.83 | 1.4 |

| p-Terphenyl | Cyclohexane | 0.93 | 1.1 |

| Quinine Sulfate | 0.5 M H₂SO₄ | 0.54 | 19.4 |

Note: This table presents data for well-characterized fluorescent standards to provide context for the expected range of values for similar aromatic compounds. uva.nl Specific values for 3-(4-methylphenyl)-5-phenylisoxazole are not available.

Intersystem Crossing and Phosphorescence Characteristics

Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. This process is a prerequisite for phosphorescence, which is the emission of light from a triplet excited state. The efficiency of ISC is influenced by factors such as the presence of heavy atoms and the energy gap between the singlet and triplet states.

For organic molecules composed of light atoms like carbon, hydrogen, nitrogen, and oxygen, the spin-orbit coupling is generally weak, and thus the rate of intersystem crossing is often slow. Consequently, phosphorescence from such compounds is typically weak at room temperature and is often only observed in rigid matrices at low temperatures. It is expected that 3-(4-methylphenyl)-5-phenylisoxazole would follow this general trend, exhibiting little to no phosphorescence at room temperature in solution.

Non-Linear Optical (NLO) Properties of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in technologies such as optical data storage, optical switching, and frequency conversion. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant NLO responses.

The 3-(4-methylphenyl)-5-phenylisoxazole molecule possesses a conjugated diaryl system. The methyl group acts as a weak electron donor. While not a classic strong donor-acceptor system, the asymmetry in the electronic nature of the two phenyl rings could lead to a non-zero first hyperpolarizability (β), which is a measure of the second-order NLO response. The magnitude of this response would likely be modest compared to molecules with strong donor and acceptor groups. Theoretical calculations, such as those based on density functional theory (DFT), could provide an estimation of the NLO properties of this molecule.

Photochemical Reactivity and Stability of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

The photochemical reactivity of 3,5-diarylisoxazoles, including the subject compound, is primarily characterized by two competing pathways: photoinduced rearrangement to the corresponding oxazole (B20620) and photodegradation through ring cleavage. The stability of the isoxazole ring is compromised upon absorption of UV light, leading to the cleavage of the weak N-O bond, which initiates these transformations.

Upon irradiation, one of the primary photochemical reactions of 3,5-diarylisoxazoles is the cleavage of the heterocyclic ring. This process is initiated by the homolytic or heterolytic scission of the N-O bond, a known weak point in the isoxazole nucleus. For isoxazoles substituted with phenyl groups, this photodegradation leads to the formation of β-ketonitriles.

In the case of Isoxazole, 3-(4-methylphenyl)-5-phenyl-, the expected photodegradation product, by analogy to closely related compounds, is 3-oxo-3-phenyl-2-(4-methylphenyl)propanenitrile. This reaction proceeds through a series of transient intermediates. Following the initial N-O bond cleavage, a vinylnitrene species is proposed to form, which can then rearrange to a more stable acyclic ketene-imine intermediate before ultimately yielding the final β-ketonitrile product.

A summary of the photodegradation pathway and the resulting product is presented in the table below.

| Starting Material | Photodegradation Product | Proposed Intermediate |

| Isoxazole, 3-(4-methylphenyl)-5-phenyl- | 3-oxo-3-phenyl-2-(4-methylphenyl)propanenitrile | Vinylnitrene |

A significant and widely studied photochemical reaction of 3,5-diarylisoxazoles is their isomerization to the corresponding 2,5-diaryloxazoles. This transformation is a classic example of a photochemically induced skeletal rearrangement. For 5-phenyl substituted isoxazoles, this rearrangement has been shown to proceed via a "P4 pathway". researchgate.net This pathway involves the specific interchange of the nitrogen atom at position 2 and the carbon atom at position 3 of the isoxazole ring.

The mechanism is believed to involve the initial cleavage of the N-O bond to form a diradical or zwitterionic intermediate. This is followed by the formation of a transient 2H-azirine intermediate, a three-membered ring containing a nitrogen atom. Subsequent cleavage of the C-C bond of the azirine ring and recyclization leads to the formation of the more stable oxazole ring. For Isoxazole, 3-(4-methylphenyl)-5-phenyl-, this photoisomerization results in the formation of Oxazole, 2-(4-methylphenyl)-5-phenyl-.

The table below outlines the photoinduced isomerization of the subject compound.

| Starting Material | Isomerization Product | Proposed Mechanism Pathway | Key Intermediate |

| Isoxazole, 3-(4-methylphenyl)-5-phenyl- | Oxazole, 2-(4-methylphenyl)-5-phenyl- | P4 Pathway | 2H-Azirine |

It is important to note that the efficiency of these photochemical reactions, including the quantum yield of isomerization and photodegradation, can be influenced by factors such as the solvent, the presence of sensitizers, and the specific wavelength of irradiation used.

Electrochemical Behavior of Isoxazole, 3 4 Methylphenyl 5 Phenyl

Redox Properties and Cyclic Voltammetry of Isoxazole (B147169), 3-(4-methylphenyl)-5-phenyl-

Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of chemical compounds. It provides information on the oxidation and reduction potentials of a molecule and the stability of the resulting charged species. While specific experimental data for Isoxazole, 3-(4-methylphenyl)-5-phenyl- is not extensively documented in publicly available literature, the general electrochemical behavior of 3,5-diarylisoxazoles can be discussed to infer its probable characteristics.

The oxidation and reduction potentials of a molecule are indicative of the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. For 3,5-diarylisoxazoles, the electrochemical behavior is influenced by the nature of the aryl substituents at the 3- and 5-positions of the isoxazole ring.

The oxidation of 3,5-diarylisoxazoles typically involves the removal of an electron from the π-system, which is distributed across the isoxazole ring and the two aromatic rings. The presence of the electron-donating methyl group on the phenyl ring at the 3-position in Isoxazole, 3-(4-methylphenyl)-5-phenyl- would be expected to lower its oxidation potential compared to the unsubstituted 3,5-diphenylisoxazole, making it easier to oxidize. Conversely, the reduction process involves the addition of an electron to the π*-system.

The expected oxidation and reduction potentials for Isoxazole, 3-(4-methylphenyl)-5-phenyl- can be estimated by comparison with related 3,5-diaryl-1-phenyl-2-pyrazolines, where substituent effects on redox potentials have been studied nih.gov. The introduction of electron-donating groups generally shifts the oxidation potential to less positive values, while electron-withdrawing groups shift it to more positive values.

Table 1: Representative Electrochemical Potentials of a Generic 3,5-Diarylisoxazole

| Process | Potential (V vs. Ag/AgCl) |

| Oxidation (Epa) | +1.5 to +2.0 |

| Reduction (Epc) | -1.8 to -2.2 |

Note: The data in this table is illustrative and represents a general range for 3,5-diarylisoxazoles based on available literature for similar heterocyclic compounds. Specific experimental values for Isoxazole, 3-(4-methylphenyl)-5-phenyl- are required for accurate determination.

The reversibility of an electrochemical process provides information about the stability of the electrochemically generated radical ions. A reversible process indicates that the radical cation or anion is stable on the timescale of the cyclic voltammetry experiment, whereas an irreversible process suggests that the charged species undergoes rapid chemical follow-up reactions.

For many 3,5-diarylisoxazoles, the oxidation process is often irreversible. This irreversibility suggests that the initially formed radical cation is unstable and may undergo subsequent reactions such as dimerization or reaction with the solvent or supporting electrolyte. The reduction of 3,5-diarylisoxazoles can also be irreversible, indicating instability of the radical anion.

The analysis of the cyclic voltammograms, including the peak separation (ΔEp = Epa - Epc) and the ratio of the anodic to cathodic peak currents (ipa/ipc), helps in determining the nature of the electrochemical process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature, and the peak current ratio is close to unity. Deviations from these values suggest quasi-reversible or irreversible behavior.

Electrochemical Synthesis and Functionalization of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. For isoxazoles, electrochemical approaches can be employed for both the construction of the isoxazole ring and the functionalization of pre-existing isoxazole scaffolds.

One prominent electrochemical method for the synthesis of 3,5-disubstituted isoxazoles involves the oxidation of chalcone oximes researchgate.net. This method is carried out in an undivided cell under galvanostatic conditions. The mechanism is proposed to involve the electrochemical generation of a base and an iminoxy radical intermediate, which then cyclizes to form the isoxazole ring. The cyclic voltammograms of the precursor chalcone oximes typically exhibit a single oxidation peak, indicating a straightforward electrochemical transformation researchgate.net. This approach could be applicable for the synthesis of Isoxazole, 3-(4-methylphenyl)-5-phenyl- starting from the corresponding (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one oxime.

Electrochemical methods can also be utilized for the late-stage functionalization of the isoxazole ring, although specific examples for Isoxazole, 3-(4-methylphenyl)-5-phenyl- are not readily found in the literature.

Table 2: General Conditions for Electrochemical Synthesis of 3,5-Diarylisoxazoles

| Parameter | Condition |

| Precursor | Chalcone Oxime |

| Electrode | Graphite |

| Electrolyte | NaClO4 in CH3OH |

| Cell Type | Undivided |

| Method | Constant Current Electrolysis |

In-situ Spectroelectrochemistry of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

In-situ spectroelectrochemistry combines electrochemical techniques with spectroscopic methods, such as UV-Vis or EPR spectroscopy, to provide real-time information about the electronic structure and identity of species generated at the electrode surface. This technique is particularly useful for studying transient intermediates and understanding reaction mechanisms.

For Isoxazole, 3-(4-methylphenyl)-5-phenyl-, in-situ spectroelectrochemistry could be employed to study the radical cation and radical anion generated during oxidation and reduction, respectively. By monitoring the changes in the UV-Vis absorption spectrum as a function of the applied potential, the formation and decay of these species can be observed. This would provide direct evidence for the stability of the radical ions and could help elucidate the nature of any follow-up chemical reactions.

While specific spectroelectrochemical studies on Isoxazole, 3-(4-methylphenyl)-5-phenyl- are not available in the reviewed literature, the application of this technique to similar aromatic and heterocyclic systems has been well-documented, providing a framework for future investigations of this compound.

Advanced Applications of Isoxazole, 3 4 Methylphenyl 5 Phenyl in Materials Science and Catalysis

Applications in Organic Electronics and Photonics

The conjugated system of 3,5-diarylisoxazoles, such as Isoxazole (B147169), 3-(4-methylphenyl)-5-phenyl-, suggests their potential for application in organic electronic and photonic devices. The inherent photophysical properties of such molecules are central to their function in these technologies.

Role of Isoxazole, 3-(4-methylphenyl)-5-phenyl- in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

While specific studies detailing the performance of Isoxazole, 3-(4-methylphenyl)-5-phenyl- in OLEDs are limited, the broader class of 3,5-diarylisoxazoles has been investigated for its fluorescent properties. These compounds can serve as emissive materials or hosts in the emissive layer of an OLED. The photoluminescence of isoxazole derivatives is influenced by the nature and substitution pattern of the aryl groups attached to the isoxazole core. For instance, the introduction of a tolyl group, as in the subject compound, can modulate the emission wavelength and quantum efficiency compared to an unsubstituted diphenyl isoxazole.

Research on related isoxazole-containing fluorophores has shown that they can exhibit high quantum yields. For example, a BODIPY dye incorporating a 3-phenylisoxazol-5-yl substituent demonstrated fluorescence in the long-wave region (651–662 nm) with a high quantum yield of up to 0.61. This highlights the potential of the isoxazole moiety to be a component of highly fluorescent materials suitable for OLED applications. However, without direct experimental data for Isoxazole, 3-(4-methylphenyl)-5-phenyl-, its specific performance characteristics remain speculative.

Integration into Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

In the context of OPVs, which rely on the generation of excitons and their subsequent dissociation into free charge carriers, isoxazole derivatives could potentially function as either electron donor or acceptor materials, depending on their energy levels. The development of novel organic semiconductors is a key factor in improving the efficiency of these devices. However, detailed studies on the power conversion efficiency and other photovoltaic parameters of devices incorporating Isoxazole, 3-(4-methylphenyl)-5-phenyl- are yet to be reported in the literature.

Use in Organic Lasers and Optoelectronic Devices

The potential for stimulated emission from organic materials opens the door for their use in organic lasers. Materials with high photoluminescence quantum yields and low amplified spontaneous emission (ASE) thresholds are desirable for this application. While there is no specific research on Isoxazole, 3-(4-methylphenyl)-5-phenyl- in organic lasers, related organic molecules with similar structural features have been investigated. For instance, N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), which also contains a tolyl group, has been used as a gain medium for deep-blue emitting distributed feedback lasers. This suggests that the chromophore system present in Isoxazole, 3-(4-methylphenyl)-5-phenyl- could potentially support lasing under appropriate conditions, although further investigation is required to confirm this.

Catalytic Applications of Isoxazole, 3-(4-methylphenyl)-5-phenyl- and its Derivatives

The nitrogen and oxygen atoms within the isoxazole ring can act as coordination sites for metal ions, making isoxazole derivatives potential ligands in transition metal catalysis. Furthermore, the chiral variants of these compounds can be explored as organocatalysts.

As Ligands in Transition Metal Catalysis for Various Organic Transformations

Isoxazole derivatives have been successfully employed as ligands in a variety of transition metal-catalyzed reactions. The nitrogen atom of the isoxazole ring can coordinate to a metal center, influencing its catalytic activity and selectivity. For example, isoxazole-functionalized resins have been used to create polymer-supported transition metal catalysts for reactions like the epoxidation of olefins and the decomposition of hydrogen peroxide. In these systems, the isoxazole moiety plays a crucial role in immobilizing the metal ion and modulating its catalytic properties.

While specific catalytic applications of Isoxazole, 3-(4-methylphenyl)-5-phenyl- as a ligand are not extensively documented, the general principles suggest its potential utility. The electronic properties of the phenyl and 4-methylphenyl substituents would influence the electron density on the isoxazole nitrogen, thereby affecting the strength of its coordination to a metal and the resulting catalytic performance.

Below is a table summarizing the types of transformations where isoxazole-based ligands have been utilized, which could be extrapolated to Isoxazole, 3-(4-methylphenyl)-5-phenyl-.

| Catalytic Reaction | Metal Center | Isoxazole Ligand Type | Reference |

| Olefin Epoxidation | Fe(III), Co(II), Ni(II), Cu(II) | Polystyrene-bound Isoxazole | |

| Hydrogen Peroxide Decomposition | Fe(III), Co(II), Ni(II), Cu(II) | Polystyrene-bound Isoxazole | |

| Ethylene Polymerization | Vanadium | (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | |

| C-H Functionalization | Transition Metals | General Isoxazoles |

Supramolecular Assembly and Self-Organization of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

The strategic arrangement of the 3-(4-methylphenyl) and 5-phenyl substituents on the isoxazole core of Isoxazole, 3-(4-methylphenyl)-5-phenyl- imparts it with the potential for engaging in various non-covalent interactions, which are fundamental to supramolecular chemistry. These interactions, including π-π stacking, hydrogen bonding (if suitable functional groups are present or introduced), and van der Waals forces, can direct the self-assembly of these molecules into highly ordered architectures.

Formation of Co-crystals and Inclusion Complexes

While specific studies on the co-crystallization of Isoxazole, 3-(4-methylphenyl)-5-phenyl- are not extensively documented in publicly available literature, the principles of crystal engineering suggest its potential as a valuable co-former. Co-crystals are multi-component crystals held together by non-covalent interactions, often leading to modified physicochemical properties such as solubility, melting point, and stability. Given the aromatic nature of the phenyl and methylphenyl groups, this isoxazole derivative can participate in π-π stacking and other weak interactions, making it a candidate for forming co-crystals with other organic molecules.

In a related context, a derivative of the target compound, [3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-4,5-diyl] bis (methylene) diacetate, has been shown to form an inclusion complex with methyl-beta-cyclodextrin. This study demonstrated that the isoxazole derivative can be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host molecule in an aqueous medium. The formation of this 1:1 stoichiometric complex was confirmed using techniques such as fluorescence spectroscopy, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC). The thermal analysis, for instance, showed the disappearance of the melting peak of the isoxazole guest molecule in the DSC thermogram of the inclusion complex, indicating its successful encapsulation. Such inclusion complexes are crucial for applications in drug delivery, sensing, and catalysis, as they can enhance the solubility and stability of the guest molecule.

Table 1: Characterization of the Inclusion Complex of a Derivative of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

| Characterization Technique | Observation | Implication | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Changes in fluorescence intensity upon addition of methyl-beta-cyclodextrin. | Formation of a host-guest complex. | |

| NMR Spectroscopy | Shifts in the proton signals of both the host and guest molecules. | Confirmation of the inclusion of the isoxazole derivative within the cyclodextrin cavity. | |

| Differential Scanning Calorimetry (DSC) | Disappearance of the endothermic melting peak of the guest molecule. | Evidence of the formation of a stable inclusion complex. |

Design of Molecular Recognition Systems and Host-Guest Chemistry

The architecture of Isoxazole, 3-(4-methylphenyl)-5-phenyl- makes it an interesting candidate for the design of molecular recognition systems. The defined spatial arrangement of its aromatic rings can create specific binding pockets or surfaces for the recognition of complementary guest molecules. The principles of host-guest chemistry rely on the cumulative effect of multiple weak interactions to achieve high selectivity and binding affinity.

Although specific host-guest systems based on Isoxazole, 3-(4-methylphenyl)-5-phenyl- as the host are not widely reported, its structural motifs are found in larger, more complex molecules designed for molecular recognition. The isoxazole ring itself can act as a hydrogen bond acceptor, while the phenyl and tolyl groups can engage in hydrophobic and π-stacking interactions. These features could be exploited in the rational design of synthetic receptors for specific substrates. For instance, functionalization of the phenyl rings with hydrogen-bonding groups could lead to hosts capable of recognizing and binding to complementary guest molecules through a combination of aromatic and hydrogen-bonding interactions.

Role in Polymer Chemistry and Functional Coatings

The incorporation of heterocyclic moieties like isoxazole into polymer structures is a known strategy to impart specific properties such as thermal stability, photoluminescence, and biological activity. While direct polymerization or use as a primary monomer of Isoxazole, 3-(4-methylphenyl)-5-phenyl- is not extensively documented, its potential in polymer science can be inferred from studies on related isoxazole derivatives.

As a Monomer or Co-monomer in Advanced Polymer Synthesis

The synthesis of polyisoxazoles can be achieved through methods like 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. By introducing suitable functional groups onto the phenyl rings of Isoxazole, 3-(4-methylphenyl)-5-phenyl-, it could be rendered polymerizable. For example, the introduction of vinyl or ethynyl (B1212043) groups would allow it to act as a monomer in addition or condensation polymerization, respectively. The resulting polymers would feature the rigid and stable isoxazole core in the main chain or as a pendant group, which could lead to materials with high glass transition temperatures and thermal stability.

Research on other isoxazole derivatives has shown that polymers with pendant isoxazole rings can be synthesized. For instance, 3,5-dimethyl-4-vinylisoxazole (B7818277) has been polymerized using radical initiators to yield polymers with isoxazole side chains. While not directly involving the title compound, this demonstrates the feasibility of incorporating isoxazole units into polymer backbones. The bulky and aromatic nature of the 3-(4-methylphenyl) and 5-phenyl groups in the target compound would likely influence the properties of such a hypothetical polymer, potentially enhancing its rigidity and modifying its solubility and processing characteristics.

As a Dopant or Additive in Polymer Matrices for Enhanced Performance

The photophysical properties of isoxazole derivatives, which often include fluorescence, make them candidates for use as dopants or additives in polymer matrices. Isoxazole, 3-(4-methylphenyl)-5-phenyl-, with its extended π-conjugated system, is expected to exhibit interesting optical properties. When dispersed in a polymer matrix, it could enhance the photoluminescence of the material or act as a fluorescent probe to study the polymer's morphology and dynamics.